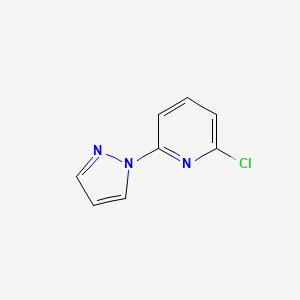

Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)-

Description

Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- (C₈H₅ClN₄) is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a pyrazole moiety at the 6-position. This structure combines the aromaticity and basicity of pyridine with the coordination versatility of pyrazole, making it a valuable intermediate in organic synthesis and metal-ligand chemistry. The chlorine substituent enhances reactivity toward nucleophilic substitution, while the pyrazole group enables participation in hydrogen bonding and metal coordination, as observed in related compounds .

Properties

IUPAC Name |

2-chloro-6-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPKCLPRBJNJCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- typically involves the reaction of 2-chloropyridine with 1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Cyclization Reactions: The pyrazole ring can engage in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate in DMF.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidized forms of the pyrazole or pyridine rings.

Cyclization Products: More complex heterocyclic compounds.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₈H₅ClN₄

Molecular Weight: 192.61 g/mol

Appearance: Typically a colorless to pale yellow liquid.

Boiling Point: Approximately 220 °C

Melting Point: Not well-defined due to its liquid state at room temperature.

The compound features a pyridine ring substituted at the second position with a chlorine atom and at the sixth position with a pyrazolyl group. This unique structure contributes to its diverse reactivity and biological properties.

Medicinal Chemistry

Pyridine derivatives have been extensively studied for their potential therapeutic effects. Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- has shown promise in:

- Antimicrobial Activity: Research indicates that modifications to the pyrazole ring can enhance antimicrobial properties, making this compound a candidate for developing new antibiotics.

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, indicating potential applications in oncology .

Catalysis

The compound is utilized in various catalytic processes:

- Cross-Coupling Reactions: Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- can participate in Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

- Metal Coordination: The pyrazole moiety can act as a ligand for transition metals, forming organometallic complexes that are useful in catalysis .

Materials Science

The unique structural features of this pyridine derivative allow it to be used as a building block in the synthesis of advanced materials:

- Ligands in Coordination Chemistry: It can form stable complexes with metals, which are utilized in various applications including sensors and electronic devices .

- Functionalized Polymers: The compound can be incorporated into polymer matrices to impart specific functionalities such as improved thermal stability or enhanced electrical conductivity .

Antimicrobial Studies

A study examining the antimicrobial effects of derivatives found that modifications on the pyrazole ring could significantly enhance activity against specific pathogens. The structural characteristics of Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- were noted for favorable interactions with microbial targets.

Anticancer Activity

In vitro assays have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, modifications to the pyrazole moiety were shown to increase potency against certain cancer cell lines, suggesting that structural optimization could lead to more effective anticancer agents.

Mechanism of Action

The mechanism by which Pyridine, 2-chloro-6-(1H-pyrazol-1-yl)- exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to allosteric sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

3-Chloro-6-(1H-Pyrazol-1-yl)pyridazine

- Core Structure : Pyridazine (two adjacent nitrogen atoms in a six-membered ring) vs. pyridine.

- Substituents : Chlorine at position 3 and pyrazole at position 4.

- Key Differences : Pyridazine’s dual nitrogen atoms increase electron deficiency, enhancing electrophilic substitution reactivity compared to pyridine derivatives. The planarity of pyridazine derivatives also promotes stronger π-π stacking interactions .

- Applications : Used as a precursor for synthesizing bioactive pyridazine derivatives, such as herbicides and kinase inhibitors .

3-(Piperidin-1-yl)-6-(1H-Pyrazol-1-yl)pyridazine

- Core Structure : Pyridazine with piperidine (saturated six-membered amine ring) and pyrazole substituents.

- Key Differences : Piperidine introduces conformational flexibility and basicity, contrasting with the rigid, electron-withdrawing chlorine in the target compound. This structural variation impacts solubility and binding affinity in biological systems .

Substituent Variations on Pyridine

2-Bromo-6-(1H-Pyrazol-1-yl)pyridine

- Substituents : Bromine replaces chlorine at position 2.

- Key Differences : Bromine’s larger atomic radius and lower electronegativity result in slower nucleophilic substitution but higher polarizability, influencing photophysical properties. This compound is often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s suitability as a leaving group .

2-(1H-Pyrazol-1-yl)pyridine-6-carbaldehyde

- Substituents : Aldehyde group at position 6 instead of chlorine.

- Key Differences : The aldehyde group enables condensation reactions (e.g., forming Schiff bases) and coordination to metals via the carbonyl oxygen. This contrasts with the chlorine’s role in substitution reactions .

Nitrapyrin (2-Chloro-6-(Trichloromethyl)pyridine)

- Substituents : Trichloromethyl group at position 5.

- Key Differences: The trichloromethyl group is strongly electron-withdrawing, increasing the pyridine ring’s electrophilicity.

Heterocyclic Hybrids

N-Phenyl-6-(1H-Pyrazol-1-yl)pyridazin-3-amine

- Core Structure : Pyridazine with pyrazole and aniline substituents.

- Key Differences : The aniline group introduces aromatic amine functionality, enabling hydrogen bonding and π-stacking. This compound forms polymeric chains via intermolecular H-bonding, unlike the more solitary reactivity of the target compound .

Ethyl 6-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate

Comparative Data Table

Q & A

Basic Questions

Q. What are the key safety considerations when handling 2-chloro-6-(1H-pyrazol-1-yl)pyridine in laboratory settings?

- Methodological Answer:

-

Hazard Identification : The compound is classified as causing skin corrosion/irritation (Category 2) and serious eye damage/irritation (Category 2A). Use warning labels and signal words as per GHS guidelines .

-

Exposure Control : Implement engineering controls (e.g., fume hoods) and wear PPE, including nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation and direct contact .

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers). Use airtight containers to prevent degradation .

- Safety Data Summary :

| Hazard Category | Precautionary Measures |

|---|---|

| Skin/Irritation | Use gloves and lab coats; wash immediately after exposure . |

| Eye Damage | Safety goggles; rinse eyes with water for 15 minutes if exposed . |

| Stability | Avoid prolonged storage; monitor for decomposition . |

Q. What synthetic routes are commonly employed for the preparation of 2-chloro-6-(1H-pyrazol-1-yl)pyridine?

- Methodological Answer :

-

Nucleophilic Aromatic Substitution (SNAR) : React 2-chloro-6-fluoropyridine with pyrazole derivatives under controlled conditions (e.g., −80°C with nBuLi), yielding 60–84% purity. Purification via selective precipitation with ZnCl₂ avoids column chromatography .

-

Coupling Reactions : Use 2,6-dihalopyridines (e.g., 2,6-dibromopyridine) with pyrazole in a two-step process. Isolate mono-substituted products via ZnCl₂ complexation, achieving >98% purity .

- Synthetic Route Comparison :

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- 1H NMR : Confirm substitution patterns (e.g., pyrazole integration ratio) and monitor reaction progress .

- ESI-MS : Verify molecular weight (C₈H₆ClN₃; theoretical m/z 179.03) and detect impurities .

- X-ray Crystallography : Use SHELXL for structural refinement. Address twinning or disorder via high-resolution data and iterative refinement cycles .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize di-substituted byproducts during synthesis?

- Methodological Answer :

-

Stoichiometric Control : Use a 1:1 molar ratio of 2,6-dihalopyridine to pyrazole to favor mono-substitution. Excess pyrazole increases di-substituted byproducts .

-

Temperature Modulation : Conduct reactions at low temperatures (−80°C) to slow down secondary substitution .

-

Purification via Metal Complexation : Add ZnCl₂ to precipitate di-substituted complexes first, leaving mono-substituted products in solution for later isolation .

- Optimization Table :

| Parameter | Optimal Condition | Effect on Byproduct Formation |

|---|---|---|

| Pyrazole Equiv. | 1.0 equiv. | Reduces di-substitution |

| Reaction Temp. | −80°C | Slows secondary reactions |

| ZnCl₂ Addition | Sequential precipitation | Separates mono/di-products |

Q. What strategies are effective in resolving structural ambiguities when crystallographic data exhibits twinning or disorder?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to improve signal-to-noise ratios .

- SHELXL Refinement : Apply TWIN/BASF commands for twinned data. For disorder, split atoms into multiple positions and refine occupancy factors iteratively .

- Validation Tools : Cross-check with PLATON or CCDC Mercury to validate hydrogen bonding and π-π interactions .

Q. How does the electronic nature of the pyrazole moiety influence the coordination chemistry of 2-chloro-6-(1H-pyrazol-1-yl)pyridine with transition metals?

- Methodological Answer :

- Ligand Design : Pyrazole’s N-donor sites facilitate chelation with metals (e.g., Zn²⁺, Cu²⁺). The chloro substituent enhances electron-withdrawing effects, stabilizing metal-ligand bonds .

- Spectroscopic Analysis : Use UV-Vis and EPR to study charge-transfer transitions and metal oxidation states. Compare with analogs (e.g., bromo-substituted derivatives) to assess electronic effects .

Q. What analytical approaches should be employed to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

-

Accelerated Stability Studies : Incubate samples at 40–60°C and pH 1–13 for 1–4 weeks. Monitor degradation via HPLC (C18 column; acetonitrile/water mobile phase) .

-

Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .

-

Hydrolysis Studies : Track chloro group reactivity under acidic/basic conditions using LC-MS to identify hydrolysis products .

- Stability Data Summary :

| Condition | Degradation Pathway | Analytical Tool |

|---|---|---|

| High pH (pH >10) | Hydrolysis of chloro group | LC-MS |

| High Temp. (>150°C) | Pyrazole ring decomposition | TGA |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.